molecular formula C18H16ClFN2O2 B6539195 2-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-6-fluorobenzamide CAS No. 1060247-02-0

2-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-6-fluorobenzamide

Cat. No.: B6539195
CAS No.: 1060247-02-0
M. Wt: 346.8 g/mol
InChI Key: SHYWRLBWFOJZPZ-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-6-fluorobenzamide is a benzamide derivative characterized by a 2-chloro-6-fluoro-substituted benzoyl group and a para-substituted phenyl ring bearing a cyclopropylcarbamoyl methyl moiety.

Properties

IUPAC Name

2-chloro-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-14-2-1-3-15(20)17(14)18(24)22-13-6-4-11(5-7-13)10-16(23)21-12-8-9-12/h1-7,12H,8-10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYWRLBWFOJZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-Chloro-6-Fluorophenyl)-4-(2-Cyano-3-Hydroxybut-2-Enamido)-5-Fluoro-2-Isopropoxybenzamide (1a)

  • Key Differences: Additional 5-fluoro and 2-isopropoxy groups on the benzamide ring. A 2-cyano-3-hydroxybut-2-enamido substituent at the para position instead of the cyclopropylcarbamoyl methyl group.
  • The isopropoxy group could enhance lipophilicity, affecting membrane permeability .

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide

  • Key Differences :
    • Bromo and 5-fluoro substituents on the benzamide ring.
    • A trifluoropropoxy group replaces the cyclopropylcarbamoyl methyl moiety.
  • Implications: The bromo and trifluoropropoxy groups increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce solubility.

3-Fluoro-N-(4-{7-Methylimidazo[1,2-A]Pyrimidin-2-YL}Phenyl)Benzamide

  • Key Differences :
    • 3-fluoro substitution on the benzamide ring versus 2-chloro-6-fluoro in the target.
    • An imidazopyrimidine-containing phenyl group instead of the cyclopropylcarbamoyl methyl group.
  • Fluoro at position 3 may alter electronic distribution, affecting receptor binding .

Research Findings and Implications

  • Synthetic Efficiency : The 90% yield reported for the patent compound () highlights the efficacy of acyl chloride intermediates in benzamide synthesis, a strategy that could be adapted for the target compound .
  • Substituent Effects :
    • Electron-Withdrawing Groups (Cl, F) : Enhance metabolic stability by reducing oxidative degradation.
    • Bulkier Groups (Trifluoropropoxy, Cyclopropylcarbamoyl) : May improve target selectivity but reduce solubility, necessitating formulation optimization.
  • Computational Modeling : Methods like the polarizable continuum model (PCM) () could predict solvation effects, aiding in solubility profiling for these compounds .

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